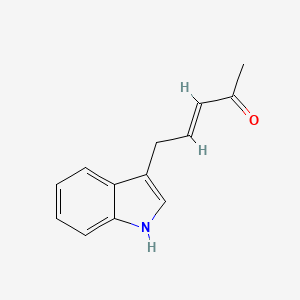

5-(1H-Indol-3-yl)pent-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(E)-5-(1H-indol-3-yl)pent-3-en-2-one |

InChI |

InChI=1S/C13H13NO/c1-10(15)5-4-6-11-9-14-13-8-3-2-7-12(11)13/h2-5,7-9,14H,6H2,1H3/b5-4+ |

InChI Key |

YUVYQIGZURGQFH-SNAWJCMRSA-N |

Isomeric SMILES |

CC(=O)/C=C/CC1=CNC2=CC=CC=C21 |

Canonical SMILES |

CC(=O)C=CCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 5 1h Indol 3 Yl Pent 3 En 2 One

Retrosynthetic Analysis of 5-(1H-Indol-3-yl)pent-3-en-2-one

A retrosynthetic analysis of this compound reveals several potential bond disconnections, guiding the design of synthetic routes. The most logical disconnection is at the C3-position of the indole (B1671886) ring and the β-position of the enone, which corresponds to a Michael-type addition. This approach identifies indole and pent-3-en-2-one (B7821955) as the primary starting materials. Another strategy involves disconnecting the enone linkage itself, suggesting an aldol-type condensation or a Wittig-type reaction. These disconnections form the basis for the synthetic methodologies discussed in the following sections.

Classical and Contemporary Synthetic Routes to this compound

Michael Addition Reactions of Indoles to α,β-Unsaturated Ketones

The Michael addition of indoles to α,β-unsaturated ketones is a fundamental and widely employed method for the synthesis of 3-substituted indoles, including the target molecule. researchgate.net This reaction involves the nucleophilic attack of the electron-rich C3 position of the indole ring on the β-carbon of an activated alkene. researchgate.net

The reaction is typically catalyzed by Brønsted or Lewis acids. Common catalysts include iodine, which has been shown to be effective at room temperature, affording excellent yields of the desired product. researchgate.net Other catalysts such as gallium(III) triiodide, copper(II) triflate immobilized in ionic liquids, and various other metal salts have also been successfully utilized. mdpi.com A proposed mechanism for the acid-catalyzed Michael addition involves the coordination of the acid to the carbonyl oxygen of the enone, which increases the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the indole. mdpi.com

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodine (I2) | Unspecified | Room Temp | up to 96 | researchgate.net |

| [PyN(CH2)4SO3H][p-CH3PhSO3] | Acetonitrile (B52724) | 80 | 97 | mdpi.com |

| Ga(DS)3 | Water | Unspecified | High | iieta.org |

Photoinduced 1,4-Addition Strategies

Photoinduced reactions offer an alternative, often milder, approach to the formation of the C-C bond between the indole and the enone. nih.govacs.orgresearchgate.net This method involves the irradiation of a solution containing the indole and the α,β-unsaturated ketone, typically with UVA light (around 350 nm). nih.govacs.orgresearchgate.net The reaction proceeds in modest to excellent yields and is experimentally simple, avoiding the need for a Lewis acid catalyst. nih.govacs.orgresearchgate.net The choice of solvent is crucial, with dichloromethane (B109758) and chloroform (B151607) being optimal. nih.govacs.orgresearchgate.net

The proposed mechanism involves a single electron transfer (SET) from the indole to the triplet excited state of the enone. nih.gov This generates a radical cation from the indole and a radical anion from the enone. Subsequent C-C bond formation and proton transfer lead to the final product. Electron-withdrawing groups on the indole can suppress this reaction, which is consistent with the proposed SET mechanism. nih.govacs.orgresearchgate.net

| Reactants | Light Source | Solvent | Yield | Reference |

| Indole and Enone | UVA (ca. 350 nm) | CH2Cl2 | Modest to Excellent | nih.govacs.orgresearchgate.net |

Catalytic Strategies in the Formation of the Enone Linkage

Various catalytic systems have been developed to facilitate the formation of the enone linkage in indole-containing compounds. These strategies often focus on the direct alkylation of indoles. Nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides has been demonstrated to be a mild and efficient method. nih.gov This reaction exhibits high chemo- and regioselectivity for the C2 position of the indole, but similar principles can be applied to achieve C3 alkylation. nih.gov The mechanism is believed to proceed through a Ni(I)/Ni(III) catalytic cycle involving a single-electron transfer process. nih.gov

Ruthenium-catalyzed direct C3 alkylation of indoles with α,β-unsaturated ketones has also been reported. acs.org Furthermore, gold-catalyzed reactions have been employed in the synthesis of complex indole-containing polycycles, showcasing the versatility of metal catalysis in indole functionalization. nih.gov

| Catalyst System | Reactants | Key Features | Reference |

| Ni(acac)2/Zn(OTf)2 | Indole, 1,4-Dioxane | C3 alkylation | researchgate.net |

| (thf)2NiBr2/bpy | Indole, Alkyl Chlorides | Mild, regioselective C-H alkylation | nih.gov |

| Ruthenium Catalyst | Indole, α,β-Unsaturated Ketones | Direct C3 alkylation | acs.org |

| Gold(I) Catalyst | Indole derivatives | Synthesis of complex polycycles | nih.gov |

Multi-Component Reactions for Constructing the this compound Core

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step. researchgate.netrsc.org A three-component reaction involving an indole, an aldehyde, and a ketone or another suitable carbonyl compound can be envisioned to construct the target molecule's core structure. mdpi.comresearchgate.net

For instance, a one-pot condensation of indole, an appropriate aldehyde, and a ketone in the presence of a catalyst can lead to the desired indole-enone structure. nih.gov The Povarov reaction, a well-known MCR, has been utilized for the synthesis of nitrogen-containing aromatic compounds and can be adapted for the synthesis of indole derivatives. researchgate.net These reactions often proceed with high efficiency and can generate a diverse range of products from readily available starting materials. mdpi.comrug.nl

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| One-pot condensation | Indole, Aldehyde, Ketone | Various catalysts | Indole-enone derivatives | mdpi.comresearchgate.net |

| Povarov-type reaction | Aromatic amine, Aldehyde, Dienophile | Lewis or Brønsted acid | Nitrogen-containing heterocycles | researchgate.net |

| Ugi 4-component reaction | Indole-2-carboxylic acid, Aniline, Aldehyde/Ketone, Isocyanide | Pd-catalyzed cyclization | Indolo[3,2-c]quinolinones | rug.nl |

Green Chemistry Principles Applied to the Synthesis of Indole-Enone Structures

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to develop more environmentally friendly and sustainable processes. tandfonline.com This includes the use of microwave-assisted synthesis, reactions in aqueous media, and the application of nanocatalysis.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. tandfonline.com The synthesis of bis(indolyl)methanes, structurally related to the target molecule, has been successfully achieved using microwave-assisted coupling of indoles and aldehydes. tandfonline.com

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. iieta.org The Michael addition of indoles to α,β-unsaturated ketones has been efficiently carried out in water using surfactants or water-compatible Lewis acid catalysts. iieta.orgnih.govrsc.org

Nanocatalysis: Nanoparticles often exhibit high catalytic activity and selectivity due to their large surface-area-to-volume ratio. researchgate.net Manganese ferrite (B1171679) (MnFe2O4) nanoparticles have been used as a recyclable heterogeneous catalyst for the C3-alkylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net Similarly, gold nanoparticles have been employed for the microwave-assisted synthesis of bis(indolyl)methanes. tandfonline.com

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid, efficient, convenient | Synthesis of bis(indolyl)methanes | tandfonline.com |

| Aqueous Media | Environmentally benign, safe | Michael addition of indoles to enones | iieta.orgnih.govrsc.org |

| Nanocatalysis | High activity, recyclability | C3-alkylation of indoles, synthesis of bis(indolyl)methanes | tandfonline.comresearchgate.net |

Chemo-Enzymatic Approaches for Stereoselective Synthesis

The integration of enzymatic transformations with traditional chemical synthesis, known as a chemo-enzymatic approach, offers a powerful strategy for producing enantiomerically pure compounds. rsc.orgnih.gov For a molecule like this compound, which is achiral, stereoselectivity becomes relevant when considering the synthesis of chiral derivatives or analogues, for instance, by reduction of the ketone or the double bond to create stereocenters.

Chemo-enzymatic total syntheses are broadly categorized into three strategies: (1) regio- and stereoselective late-stage functionalization, (2) in situ generation of highly reactive intermediates, and (3) regio- and stereoselective cyclization to form complex scaffolds. rsc.org While a dedicated chemo-enzymatic synthesis for this compound is not prominently documented, established enzymatic methods can be readily adapted.

A primary technique is the enzymatic kinetic resolution (EKR) of a racemic precursor. For example, a racemic alcohol precursor to the target enone could be resolved using lipases, which are widely used due to their stability in organic solvents and broad substrate tolerance. rsc.orgnih.gov Lipase-catalyzed transesterification, often using an acyl donor like vinyl acetate, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomerically pure alcohol and the newly formed ester. nih.govdss.go.th Lipases such as Lipase B from Candida antarctica or Lipase PS from Pseudomonas cepacia have shown excellent efficiency in resolving secondary alcohols. dss.go.thmdpi.com This method could be applied to a chiral alcohol precursor, which is then oxidized to the final enone product, thereby establishing a route to chiral analogues.

Another approach involves the use of enzymes to catalyze the key bond-forming step itself. For instance, prenyltransferases have been used in the chemo-enzymatic synthesis of complex prenylated indole alkaloids, demonstrating the ability of enzymes to catalyze C-C bond formation at specific positions on the indole ring. nih.govresearchgate.net Similarly, strictosidine (B192452) synthase is a key enzyme in the biosynthesis of monoterpenoid indole alkaloids, coupling tryptamine (B22526) with secologanin (B1681713) in a highly stereoselective manner. nih.govacs.org The principles from these enzymatic reactions could inspire the development of novel biocatalysts for the conjugate addition of indole to enones.

Detailed Mechanistic Elucidation of Key Synthetic Transformations

The most direct synthetic route to this compound is the conjugate addition of indole to an α,β-unsaturated ketone, specifically pent-3-en-2-one. This transformation is a classic example of a Friedel-Crafts/Michael addition reaction.

Friedel-Crafts Michael Addition Mechanism:

The Friedel-Crafts reaction is a fundamental method for forming C-C bonds with aromatic rings. acs.org In this context, the electron-rich indole acts as the nucleophile, and the α,β-unsaturated ketone acts as the electrophile. The reaction is typically catalyzed by a Brønsted or Lewis acid. nih.govmdpi.com

The general mechanism proceeds through the following steps:

Activation of the Electrophile: The acid catalyst (e.g., a Lewis acid like Zn(OTf)₂ or a Brønsted acid) coordinates to the carbonyl oxygen of the enone. beilstein-journals.org This activation enhances the electrophilicity of the carbonyl carbon and, through conjugation, the β-carbon.

Nucleophilic Attack: The C3 position of the indole, which is the most nucleophilic site, attacks the activated β-carbon of the enone. conicet.gov.ar This is the key C-C bond-forming step and constitutes the Michael addition. This attack forms a new enolate intermediate.

Protonation/Tautomerization: The resulting enolate intermediate is then protonated. This is followed by tautomerization to regenerate the aromaticity of the indole ring and yield the final 1,4-adduct, this compound.

In asymmetric variants, a chiral catalyst, such as a chiral phosphoric acid or a chiral metal-ligand complex, creates a chiral environment around the reactants. acs.orgnih.gov This forces the indole to approach the enone from a specific face (si- or re-face), leading to the preferential formation of one enantiomer. conicet.gov.ar

Single Electron Transfer (SET) Mechanism:

An alternative mechanistic pathway, particularly relevant under photochemical conditions, involves a Single Electron Transfer (SET) process. researchgate.net This mechanism can be initiated by visible light, often without the need for a traditional Lewis acid catalyst. nih.gov

A plausible SET mechanism for the addition of indole to an enone involves:

Photoexcitation: The enone absorbs light, promoting it to an excited triplet state.

Electron Transfer: The excited enone acts as an oxidant, accepting a single electron from the electron-rich indole (the donor). This generates an indole radical cation and an enone radical anion. researchgate.net

Radical Coupling: The radical cation and radical anion couple, forming the C-C bond between the C3 of the indole and the β-carbon of the enone, resulting in a new enolate intermediate.

Proton Transfer and Rearomatization: A subsequent proton transfer and tautomerization lead to the final product and regeneration of the ground state.

This photoinduced pathway is experimentally simple and tolerates various substituents, although electron-withdrawing groups on the indole can suppress the reaction by making the initial electron transfer less favorable. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Achieving high yields and selectivity in the synthesis of this compound via Friedel-Crafts/Michael addition requires careful optimization of several reaction parameters.

Key Parameters for Optimization:

Catalyst: The choice and concentration of the catalyst are critical. For acid-catalyzed reactions, both Lewis acids (e.g., InCl₃, FeCl₃, Zn(OTf)₂) and Brønsted acids (e.g., SO₃H-functionalized ionic liquids) have been used effectively. mdpi.comresearchgate.net In asymmetric synthesis, chiral phosphoric acids or metal complexes are employed, and their loading (typically 5-10 mol%) must be optimized. acs.orgresearchgate.net

Solvent: The solvent can significantly impact reaction rate and yield. numberanalytics.com For Friedel-Crafts reactions, non-polar aprotic solvents like dichloromethane (DCM), chloroform, and toluene (B28343) are common. numberanalytics.com In some cases, polar solvents like acetonitrile or even water have been used successfully, offering a "greener" alternative. mdpi.com For photoinduced SET reactions, CH₂Cl₂ and CHCl₃ have been identified as optimal solvents. researchgate.net

Temperature: Temperature affects the reaction rate and selectivity. While higher temperatures can increase the rate, they may also lead to side reactions, such as N-alkylation or polyalkylation of the indole. numberanalytics.comnih.gov Many modern catalytic systems are designed to operate at room temperature or even lower temperatures (e.g., -10 °C to -60 °C) to enhance selectivity, particularly in asymmetric reactions. beilstein-journals.orgacs.org

Substrate Concentration and Ratio: Using an excess of the indole nucleophile can often suppress the formation of dialkylation byproducts and simplify product isolation. nih.gov The optimal ratio of indole to enone must be determined empirically for each specific system.

Yield Enhancement Methodologies:

The following table, adapted from studies on related indole alkylations, illustrates how systematic screening of reaction parameters can lead to optimized conditions.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ionic Liquid (5) | CH₂Cl₂ | 80 | 4 | 75 |

| 2 | Ionic Liquid (5) | Toluene | 80 | 4 | 82 |

| 3 | Ionic Liquid (5) | Acetonitrile | 80 | 4 | 94 |

| 4 | Ionic Liquid (5) | Ethanol | 80 | 4 | 88 |

| 5 | Ionic Liquid (1) | Acetonitrile | 80 | 4 | 85 |

| 6 | Ionic Liquid (10) | Acetonitrile | 80 | 4 | 95 |

| 7 | Ionic Liquid (10) | Acetonitrile | 60 | 4 | 86 |

| 8 | Ionic Liquid (10) | Acetonitrile | 80 | 2 | 89 |

| 9 | Ionic Liquid (10) | Acetonitrile | 80 | 4 | 95 |

This table is an illustrative example based on data for the synthesis of β-indolylketones using an ionic liquid catalyst, demonstrating the optimization process. mdpi.com

Theoretical and Computational Chemistry Studies of 5 1h Indol 3 Yl Pent 3 En 2 One

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic characteristics of a molecule. For 5-(1H-Indol-3-yl)pent-3-en-2-one, these calculations would reveal the distribution of electrons and the energies of its molecular orbitals, which are fundamental to its reactivity.

The electronic structure is defined by the arrangement of electrons in molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

In this compound, the electron-rich indole (B1671886) ring is expected to contribute significantly to the HOMO, particularly at the C2-C3 bond. wuxiapptec.com Conversely, the electron-withdrawing enone moiety means the LUMO is likely distributed over the α,β-unsaturated carbonyl system. wuxiapptec.com This separation of frontier orbitals dictates the molecule's reactivity, with the indole ring acting as a nucleophilic center and the enone as an electrophilic site.

Charge distribution analysis would show a polarization of electron density. The nitrogen atom in the indole ring and the oxygen atom of the carbonyl group, being highly electronegative, would possess partial negative charges. In contrast, the hydrogen atom on the indole nitrogen and the carbons of the carbonyl and C=C double bond would carry partial positive charges.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Reference |

|---|---|---|---|---|

| Pictet-Spengler Intermediate (Indole-based) | - | - | 8.1 | wuxiapptec.com |

| Methoxy-Substituted Di-indolocarbazole | -5.83 | -2.99 | 2.84 | researchgate.net |

| Isoquercitrin | - | - | 3.63 | researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformers exist due to rotation around the C-C single bonds of the pentene side chain.

A Potential Energy Surface (PES) is a multi-dimensional map that relates the energy of a molecule to its geometry. For conformational analysis, a simplified PES can be created by calculating the energy as a function of one or two key dihedral angles. The surface would show energy minima, corresponding to stable, low-energy conformers, and saddle points, which represent the transition states between these conformers. researchgate.net

Key rotational bonds in this compound include the bond between the indole ring and the side chain, and the bond between the alkene and the carbonyl group. Rotation around the latter can lead to distinct s-cis and s-trans conformations of the enone moiety. Computational studies on similar conjugated systems, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, show how different conformers can be identified and their relative stabilities calculated. mdpi.com The most stable conformer would be the one that minimizes steric hindrance while maximizing electronic conjugation.

Prediction of Reactivity and Transition State Geometries for Chemical Transformations

The electronic structure data from quantum chemical calculations allows for the prediction of chemical reactivity. The indole nucleus is a well-known nucleophile, prone to electrophilic attack, most commonly at the C3 position. Since this position is already substituted, reactivity might shift to other positions or involve the π-system in cycloadditions.

The enone moiety provides two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This makes the molecule susceptible to nucleophilic attack, such as a Michael addition at the β-position.

Computational chemistry can model the entire course of a potential reaction, including the geometry and energy of the transition state—the highest energy point on the reaction pathway. For instance, in a Michael addition reaction, chemists could model the approach of a nucleophile to the β-carbon, calculating the activation energy required for the reaction to proceed. Analysis of Pictet-Spengler reactions involving indole derivatives shows that the feasibility of a reaction can be gauged by the HOMO-LUMO energy gap of the intermediate, with lower gaps indicating higher reactivity. wuxiapptec.com

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

While quantum calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation models the movements of every atom in the system over time based on a force field.

For this compound, an MD simulation in an aqueous environment would reveal how water molecules orient themselves around the solute. Hydrogen bonds would be expected to form with the indole N-H group (as a donor) and the carbonyl oxygen (as an acceptor). The simulation would also show the dynamic nature of the molecule's conformation, as it fluctuates and transitions between different low-energy states in solution. This provides a more realistic picture of the molecule's structure and behavior than static, gas-phase models.

Investigation of Aromaticity and Electronic Resonance within the Indole and Enone Moieties

Aromaticity is a special property of certain cyclic, planar, and fully conjugated molecules that grants them exceptional stability. quora.com According to Hückel's rule, an aromatic system must possess (4n+2) π-electrons, where n is a non-negative integer. masterorganicchemistry.com

The indole ring in this compound is a classic aromatic heterocycle. It is a fused bicyclic system that contains a total of 10 π-electrons (eight from the double bonds and two from the nitrogen atom's lone pair), satisfying the 4n+2 rule for n=2. quora.comyoutube.com This aromaticity is the source of the indole moiety's planarity and considerable stability.

Resonance theory helps to describe the delocalization of these π-electrons. For indole, resonance structures show the delocalization of the nitrogen's lone pair throughout the bicyclic system, which explains why the ring is electron-rich and acts as a nucleophile. youtube.com

The enone part of the molecule is not aromatic but is a conjugated system. Resonance structures for the enone moiety show delocalization of the π-electrons across the C=C-C=O framework. This delocalization results in a partial positive charge on the β-carbon and the carbonyl carbon, and a partial negative charge on the oxygen atom, which accounts for its electrophilic nature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) are computational modeling methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov These models are built by calculating numerical descriptors for each molecule and using statistical methods to find a mathematical equation that relates these descriptors to the observed activity or property.

No specific QSAR/SPR models for this compound are available. However, numerous studies have developed such models for analogous indole derivatives to predict various biological activities, such as the inhibition of enzymes like monoamine oxidase or aromatase. nih.govepa.gov

For example, a QSAR study on indole analogues as monoamine oxidase (MAO) inhibitors used Comparative Molecular Field Analysis (CoMFA) to build a predictive model. nih.gov The model found that both steric and electrostatic fields contributed significantly to the inhibitory activity. Such a model, once validated, could be used to predict the potential activity of this compound by calculating the same descriptors for its structure and inputting them into the QSAR equation.

| Model Parameter | Value | Interpretation |

|---|---|---|

| Cross-validated r² (q²) | 0.603 | Indicates good predictive ability of the model. |

| Steric Field Contribution | ~50% | The size and shape of the molecule are critical for its activity. |

| Electrostatic Field Contribution | ~50% | The charge distribution within the molecule is equally critical for its activity. |

Reactivity and Mechanistic Investigations of 5 1h Indol 3 Yl Pent 3 En 2 One

Nucleophilic and Electrophilic Addition Reactions at the Enone System

The enone system in 5-(1H-indol-3-yl)pent-3-en-2-one is a classic Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated ketone is susceptible to conjugate addition by a variety of nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Common nucleophiles that readily participate in Michael addition with similar enone systems include organocuprates, enamines, and soft carbon nucleophiles like malonates. The indole (B1671886) ring itself can influence the stereochemical outcome of these additions, potentially leading to diastereoselective or enantioselective transformations, especially when chiral catalysts or auxiliaries are employed.

Electrophilic additions to the enone system are less common due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic attack. However, under specific conditions, such as with strong electrophiles or through activation of the carbonyl oxygen, reactions at the double bond can be induced.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions) Involving the α,β-Unsaturated Carbonyl

The α,β-unsaturated carbonyl moiety of this compound can act as a dienophile in Diels-Alder reactions. Its reactivity is enhanced by the electron-withdrawing carbonyl group, making it a suitable partner for electron-rich dienes. These [4+2] cycloadditions provide a powerful and stereocontrolled method for the synthesis of complex carbocyclic and heterocyclic frameworks. The regioselectivity and stereoselectivity of these reactions are governed by well-established principles of orbital symmetry and frontier molecular orbital theory.

Furthermore, the enone can participate in [2+2] cycloaddition reactions, particularly under photochemical conditions. These reactions, often leading to the formation of cyclobutane (B1203170) rings, are valuable for the synthesis of strained ring systems and can serve as key steps in the total synthesis of natural products. The stereochemical outcome of these photocycloadditions is often dependent on the multiplicity of the excited state (singlet or triplet) and the geometry of the enone in that state.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can be selectively targeted at either the enone system or the indole nucleus.

Reduction:

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to the corresponding allylic alcohol.

Conjugate Reduction: Catalytic hydrogenation or the use of dissolving metal reductions can lead to the saturation of the carbon-carbon double bond, yielding the corresponding saturated ketone.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carbonyl group and the double bond.

Oxidation:

Epoxidation: The electron-deficient double bond can be epoxidized using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation).

Indole Oxidation: The electron-rich indole ring is susceptible to oxidation by various reagents, which can lead to a range of products, including oxindoles. The specific outcome depends on the oxidant and reaction conditions.

Photochemical Transformations and Mechanistic Elucidation of Excited State Reactivity

The photochemistry of α,β-unsaturated ketones, including this compound, is a rich and complex field. Upon absorption of UV light, the molecule is promoted to an electronically excited state (singlet or triplet). The subsequent decay pathways can include:

E/Z Isomerization: Reversible isomerization around the carbon-carbon double bond is a common photochemical process.

[2+2] Cycloadditions: As mentioned earlier, intermolecular or intramolecular [2+2] photocycloadditions can occur, leading to cyclobutane formation.

Photoreduction: In the presence of a hydrogen donor, the excited enone can undergo reduction.

Photoenolization: Abstraction of a γ-hydrogen by the excited carbonyl oxygen can lead to the formation of a dienol intermediate, which can then undergo further reactions.

Mechanistic studies often employ techniques like laser flash photolysis to observe transient intermediates and determine the lifetimes and reaction pathways of the excited states. The presence of the indole moiety can also influence the photochemistry, potentially acting as an intramolecular quencher or sensitizer.

Catalytic Reactions Involving this compound as a Substrate or Ligand

This compound is an excellent substrate for a wide array of catalytic reactions.

Catalytic Hydrogenation: Asymmetric hydrogenation of the C=C or C=O bond using chiral transition metal catalysts (e.g., based on ruthenium, rhodium, or iridium) can provide enantiomerically enriched products.

Catalytic Conjugate Addition: The Michael addition of various nucleophiles can be rendered asymmetric through the use of chiral catalysts, such as organocatalysts or chiral metal complexes.

Heck and Suzuki Couplings: While less common for the enone itself, derivatives of the indole nucleus can participate in palladium-catalyzed cross-coupling reactions to further functionalize the molecule.

Although less explored, the potential for this compound to act as a ligand for transition metals exists. The various heteroatoms (N and O) and the π-system could coordinate to a metal center, potentially enabling its use in catalysis.

Kinetic and Thermodynamic Analyses of Key Reactions

A thorough understanding of the reactivity of this compound requires detailed kinetic and thermodynamic studies of its key transformations.

Kinetic Analysis: By monitoring the rate of reaction under various conditions (e.g., temperature, concentration of reactants and catalysts), the rate law and activation parameters (activation energy, enthalpy, and entropy of activation) can be determined. This information provides insight into the reaction mechanism and the nature of the transition state. For example, kinetic studies of the Michael addition can help elucidate the rate-determining step and the role of the catalyst.

Thermodynamic Analysis: The relative stabilities of reactants, intermediates, and products can be determined through computational studies (e.g., density functional theory) or experimental measurements. This allows for the prediction of the position of equilibrium and the feasibility of a given reaction. For instance, the thermodynamics of the E/Z isomerization can be studied to understand the relative stabilities of the two isomers.

Below is a table summarizing some of the key reactions and the typical data obtained from their analysis:

| Reaction Type | Key Parameters Investigated | Typical Findings |

| Michael Addition | Rate constants, reaction orders, activation energies, enantiomeric excess | Provides insights into the mechanism of nucleophilic attack and the effectiveness of chiral catalysts. |

| Diels-Alder Reaction | Reaction rates, stereoselectivity, regioselectivity | Elucidates the role of frontier molecular orbitals and steric effects in controlling the cycloaddition. |

| Catalytic Hydrogenation | Turnover frequency, turnover number, enantiomeric excess | Assesses the efficiency and selectivity of different catalyst systems for the reduction of the enone. |

| Photochemical Isomerization | Quantum yields, excited state lifetimes, isomerization rates | Characterizes the efficiency and dynamics of the photochemical processes from the excited state. |

This comprehensive approach, combining synthetic investigations with detailed mechanistic studies, is crucial for fully harnessing the synthetic potential of this compound in the development of new and efficient routes to complex molecules.

Mechanistic Insights into Biological Interactions of 5 1h Indol 3 Yl Pent 3 En 2 One

In Vitro Biochemical Target Identification and Functional Modulations (e.g., Enzyme Inhibition, Receptor Binding)

No studies identifying the specific in vitro biochemical targets of 5-(1H-Indol-3-yl)pent-3-en-2-one, such as enzyme inhibition or receptor binding, have been found. Research on other indole (B1671886) derivatives with different substitutions has shown a wide range of biological activities, including the inhibition of enzymes like cyclooxygenase (COX) and Janus kinase 3 (JAK3). ajchem-a.comnih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Cellular Mechanistic Studies (e.g., Effects on Cell Signaling Pathways, Gene Expression, Cell Cycle Modulation)

There is no available data on the effects of this compound on cellular signaling pathways, gene expression, or cell cycle modulation. For context, other indole compounds, such as Indole-3-carbinol, have been shown to modulate signaling pathways like NF-κB and affect the expression of genes related to apoptosis and cell proliferation. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Biological Interactions

Due to the lack of biological activity data for this compound and a series of structurally related analogs, no structure-activity relationship (SAR) or structure-property relationship (SPR) analyses have been published.

Molecular Docking and Computational Modeling of Ligand-Target Interactions

No molecular docking or computational modeling studies for this compound have been reported in the scientific literature. Such studies are contingent on the prior identification of a biological target. Molecular docking has been employed for other indole-containing molecules to predict their binding affinities and interactions with various protein targets. nih.govresearchgate.netfrontiersin.orgwalisongo.ac.id

Preclinical In Vivo Studies Focused on Elucidating Molecular Mechanisms (e.g., Pharmacodynamic Studies, Target Engagement, excluding clinical outcomes)

There are no published preclinical in vivo studies that investigate the molecular mechanisms of this compound, including pharmacodynamic assessments or target engagement verification.

Advanced Applications and Derivatization Strategies for 5 1h Indol 3 Yl Pent 3 En 2 One

Role as a Key Building Block in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The indole (B1671886) nucleus is a cornerstone in a vast array of natural products and medicinally significant compounds. nih.govnih.govnih.gov Its presence in molecules like the amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids underscores its biological importance. nih.gov Consequently, the development of synthetic methodologies utilizing indole-containing building blocks is a central theme in organic chemistry. While direct applications of 5-(1H-indol-3-yl)pent-3-en-2-one in the total synthesis of complex natural products are not yet extensively documented, its structure suggests significant potential as a versatile precursor.

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates due to its ability to interact with a wide range of biological targets. nih.gov The derivatization of the indole core is a common strategy to access novel pharmaceutical scaffolds. For instance, the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been achieved through a three-component reaction, highlighting the utility of indole precursors in creating complex heterocyclic systems. rsc.org Similarly, indol-3-ylglyoxylamides are recognized as a privileged scaffold in medicinal chemistry, with derivatives showing potential for the treatment of conditions like glioblastoma multiforme. nih.gov

The enone functionality in this compound offers a reactive handle for a variety of chemical transformations crucial for building molecular complexity. These include Michael additions, cycloadditions, and conjugate additions, which are fundamental reactions in the synthesis of polycyclic and highly substituted molecules. The strategic combination of the indole nucleophilicity with the electrophilic nature of the enone system opens avenues for intramolecular reactions, leading to the rapid construction of intricate molecular architectures reminiscent of those found in nature.

Indole diterpenoids, a class of natural products with diverse and complex structures, have inspired the development of innovative synthetic strategies. nih.gov The synthesis of these molecules often relies on the strategic coupling of complex fragments to an indole core. nih.gov this compound, with its extended side chain, could serve as a valuable synthon in fragment-based approaches to such natural products.

The following table provides examples of complex scaffolds synthesized from indole precursors, illustrating the potential pathways available for a versatile building block like this compound.

| Scaffold/Natural Product Class | Synthetic Strategy from Indole Precursors | Reference |

| Indole Diterpenoids | Fragment coupling and indole synthesis | nih.gov |

| 3-(1H-indol-3-yl)isoindolin-1-ones | Three-component reaction of phthalaldehydic acid, primary amine, and 1H-indole | rsc.org |

| Indol-3-ylglyoxylamides | Derivatization of the indole scaffold | nih.gov |

| Quinocyclines | Hauser annulation for the anthraquinone (B42736) core and subsequent heterocycle formation | longdom.org |

| 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | Lewis acid-mediated reaction of indole derivatives with functionalized phenols | mdpi.com |

Strategic Derivatization for Exploration of Novel Chemical Space and Functional Materials

The exploration of novel chemical space is a critical endeavor in drug discovery and materials science. Strategic derivatization of lead compounds allows for the fine-tuning of their properties and the discovery of new functionalities. This compound offers multiple sites for derivatization, making it an attractive scaffold for generating diverse molecular libraries.

The indole ring itself is amenable to a variety of modifications. The N-H proton can be deprotonated and alkylated or acylated, which can significantly impact the electronic properties and steric profile of the molecule. researchgate.net Electrophilic substitution reactions, such as halogenation or nitration, can occur at various positions on the benzene (B151609) portion of the indole ring, providing further opportunities for diversification. For example, the synthesis of polysubstituted indole-2-carbonitriles has been achieved through cross-coupling reactions on a pre-functionalized indole core. mdpi.com

The α,β-unsaturated ketone (enone) moiety is another key site for derivatization. The carbonyl group can undergo reactions such as reduction, olefination, or addition of organometallic reagents. The double bond is susceptible to a range of addition reactions, including hydrogenation, halogenation, and Michael additions with various nucleophiles. These modifications can be used to introduce new functional groups and stereocenters, leading to a wide array of new chemical entities.

The development of 5-(1H-indol-3-yl)-pyrazolyl derivatives as colorimetric sensors for anions demonstrates a successful derivatization strategy. researchgate.net In these systems, the indole N-H proton plays a crucial role in the sensing mechanism, undergoing deprotonation in the presence of specific anions, which leads to a visible color change. This highlights how targeted modifications can transform a simple indole derivative into a functional material.

The following table outlines potential derivatization strategies for this compound and their potential impact on its properties.

| Derivatization Site | Reaction Type | Potential Outcome |

| Indole N-H | Alkylation, Acylation | Modulation of electronic properties, steric hindrance, and biological activity. |

| Indole Ring (Benzene portion) | Electrophilic Substitution (e.g., Halogenation, Nitration) | Introduction of functional groups for further modification, tuning of electronic properties. |

| Carbonyl Group (Ketone) | Reduction, Wittig Reaction, Grignard Addition | Conversion to alcohols, alkenes, or tertiary alcohols, altering polarity and reactivity. |

| C=C Double Bond (Enone) | Michael Addition, Hydrogenation, Cycloaddition | Introduction of new substituents, saturation of the side chain, formation of cyclic structures. |

Utilization as a Chemical Probe for Mechanistic Biological Investigations

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems. mdpi.com The development of such probes is a key aspect of chemical biology. While this compound has not been explicitly reported as a chemical probe, its structural features suggest its potential for such applications.

The indole moiety is a common pharmacophore that can mediate interactions with various protein targets. The enone functionality, being a Michael acceptor, can potentially form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This ability to form covalent adducts can be exploited in the design of activity-based probes for enzyme profiling or for irreversibly labeling a target protein.

The general structure of a chemical probe consists of a recognition element, a reactive group (for covalent probes), and a reporter tag (e.g., a fluorophore or an affinity handle like biotin). This compound could serve as the core recognition element. The enone could function as the reactive group. A reporter tag could be introduced through derivatization at the indole nitrogen or another suitable position.

An example of a related indole derivative used in biological investigations is 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), which was synthesized and studied for its anti-inflammatory properties. nih.gov HMPH was shown to scavenge free radicals and inhibit the production of inflammatory mediators. nih.gov This demonstrates how a relatively simple indole derivative can be used to probe complex biological pathways.

The process of developing a chemical probe from a hit compound often involves iterative cycles of synthesis and biological evaluation to optimize potency, selectivity, and cell permeability. The potential of this compound as a starting point for such a program is significant, given the rich chemistry of both the indole and enone functionalities.

Potential in Advanced Materials Science (e.g., Organic Electronics, Sensors) Based on its Conjugated System

The conjugated π-system of this compound, which extends from the indole ring through the pentenone side chain, is a key feature that suggests its potential for applications in materials science, particularly in organic electronics and sensor technology. wikipedia.org

Organic Electronics: Semiconducting π-conjugated systems are the fundamental components of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov The ability of these materials to transport charge is dependent on the extent of π-conjugation and the intermolecular packing in the solid state. The indole ring is an electron-rich aromatic system that can participate in π-stacking interactions, which are crucial for charge transport. The extended conjugation in this compound could lead to favorable electronic properties. Furthermore, derivatization of the indole or the pentenone moiety could be used to tune the HOMO/LUMO energy levels and improve the processability and film-forming properties of the material. A related bis-indole derivative has been successfully used as a cathode material in an aqueous rechargeable lithium-ion battery, demonstrating the potential of indole-based materials in energy storage devices. researchgate.net

Sensors: The development of chemical sensors is another area where conjugated organic molecules have made a significant impact. The interaction of an analyte with a conjugated molecule can perturb its electronic structure, leading to a change in its optical or electronic properties, such as color (colorimetric sensor) or fluorescence (fluorometric sensor). As previously mentioned, 5-(1H-indol-3-yl)-pyrazolyl derivatives have been shown to act as colorimetric sensors for anions. researchgate.net The sensing mechanism relies on the deprotonation of the indole N-H, which alters the conjugation of the system and thus its absorption spectrum. researchgate.net Given that this compound also possesses an indole N-H and a conjugated system, it is a promising candidate for the development of new sensors. Its derivatization could lead to sensors with high selectivity and sensitivity for a variety of analytes, including metal ions and small organic molecules. An indole-based receptor has been developed for the selective detection of Zn2+, Cu2+, and Al3+ ions, further highlighting the utility of the indole scaffold in sensor design. rsc.org

The following table summarizes the potential applications of this compound in advanced materials science.

| Application Area | Relevant Properties of this compound | Potential for Improvement through Derivatization |

| Organic Electronics | Extended π-conjugated system, electron-rich indole moiety. | Tuning of HOMO/LUMO levels, improved solubility and processability, enhanced intermolecular interactions. |

| Chemical Sensors | Indole N-H as a potential binding site, conjugated system for signal transduction. | Introduction of specific recognition sites for target analytes, enhancement of optical response (colorimetric or fluorometric). |

| Energy Storage | Redox activity of the conjugated system. | Increased stability, higher charge storage capacity. |

Degradation Pathways and Stability Profiling of 5 1h Indol 3 Yl Pent 3 En 2 One

Investigation of Thermal Degradation Mechanisms and Products

The thermal stability of 5-(1H-Indol-3-yl)pent-3-en-2-one is influenced by both the indole (B1671886) ring and the pentenone side chain. Studies on indole and its derivatives show that thermal decomposition is a complex process involving isomerization and fragmentation. At high temperatures, the indole ring can undergo rearrangement. For instance, indole itself is known to isomerize to benzyl (B1604629) cyanide, as well as o- and m-tolunitriles, through a mechanism likely initiated by the cleavage of the C-N bond in the pyrrole (B145914) ring followed by hydrogen atom migrations. acs.org At even higher temperatures, fragmentation becomes the dominant degradation pathway, leading to the formation of smaller molecules such as acetylene, hydrogen cyanide, and benzene (B151609). acs.org

The α,β-unsaturated ketone moiety also contributes to the thermal degradation profile. These compounds can undergo various thermal reactions, including polymerization, cyclization, and fragmentation. For this compound, heating could potentially lead to cleavage of the side chain or reactions involving the double bond and carbonyl group. The presence of other substances can also influence the degradation pathway; for example, the thionation of α,β-unsaturated ketones can lead to decomposition to the starting ketone. nih.gov

Based on these general principles, the thermal degradation of this compound can be expected to produce a mixture of products, as outlined in the table below.

| Potential Thermal Degradation Products | Inferred Origin |

| Benzyl cyanide | Isomerization of the indole ring |

| o- and m-Tolunitrile | Isomerization of the indole ring |

| Acetylene, Hydrogen Cyanide | Fragmentation of the indole ring |

| Indole | Cleavage of the pentenone side chain |

| Smaller ketones and aldehydes | Fragmentation of the pentenone side chain |

Photolytic Degradation Pathways under Various Wavelengths

The photolytic degradation of this compound is primarily dictated by the photochemical reactivity of the α,β-unsaturated ketone (enone) and indole moieties. Enones are well-known to undergo photochemical reactions upon irradiation with UV light. scripps.edu The most common of these is the [2+2] cycloaddition, which can occur intermolecularly to form dimers or intramolecularly if another double bond is present. magadhmahilacollege.orgorganicreactions.orgwikipedia.org For this compound, photodimerization involving the enone part of two molecules is a likely pathway. magadhmahilacollege.org These reactions often proceed through a triplet excited state. magadhmahilacollege.orgwikipedia.org

The indole nucleus is also susceptible to photodegradation. Irradiation of indole with UV light, especially in the presence of photosensitizers like TiO2, can lead to its degradation. nih.govnih.gov The degradation of indole-3-acetic acid, a related compound, is known to be enhanced by the presence of photosensitizers and certain wavelengths of light. nih.gov Recent studies have also explored the use of visible-light photocatalysis for the synthesis and modification of indole derivatives, highlighting the photoreactivity of the indole core. acs.orgacs.orgacs.org

The specific degradation products will depend on the wavelength of light used, the solvent, and the presence of other substances.

| Wavelength | Potential Photolytic Reaction | Potential Products |

| UV (e.g., 300 nm) | [2+2] Photodimerization of the enone | Head-to-head and head-to-tail dimers |

| UV (e.g., 254 nm) | Degradation of the indole ring | Oxidized indole derivatives, ring-opened products |

| Visible light (with photosensitizer) | Photocatalytic degradation | Various oxidized and fragmented products |

Hydrolytic Stability and Kinetic Analysis in Aqueous Environments

The hydrolytic stability of this compound is largely dependent on the reactivity of the α,β-unsaturated carbonyl group. These compounds are susceptible to nucleophilic attack at the β-carbon, a reaction known as conjugate addition. wikipedia.org In aqueous environments, water can act as a nucleophile, potentially leading to the hydration of the double bond.

The pH of the aqueous environment is a critical factor. Under alkaline conditions, α,β-unsaturated carbonyl compounds can undergo retro-aldol reactions, which would involve the cleavage of the carbon-carbon bond between the α and β positions of the ketone. google.com This would lead to the formation of an aldehyde and a ketone. The rate of this hydrolysis is dependent on the hydroxide (B78521) ion concentration, with the reaction being catalyzed by alkaline pH. google.com

Conversely, under acidic conditions, the carbonyl oxygen can be protonated, which activates the molecule for nucleophilic attack. While the indole ring itself is generally stable to hydrolysis, extreme pH conditions could potentially affect its integrity over long periods.

| Condition | Potential Hydrolytic Reaction | Potential Products |

| Neutral pH | Slow hydration of the double bond | 5-(1H-Indol-3-yl)-4-hydroxypentan-2-one |

| Alkaline pH | Retro-aldol reaction | Indole-3-acetaldehyde and acetone |

| Acidic pH | Acid-catalyzed hydration | 5-(1H-Indol-3-yl)-4-hydroxypentan-2-one |

Oxidative Degradation Mechanisms and Identification of Metabolites/Breakdown Products

The oxidative degradation of this compound can occur at both the indole nucleus and the enone side chain. The indole ring is known to be susceptible to oxidation by various chemical and biological systems. nih.gov Microbial degradation of indole often proceeds through hydroxylation at the C2 and C3 positions of the pyrrole ring, leading to intermediates such as oxindole (B195798) and isatin, followed by ring cleavage. nih.gov

The α,β-unsaturated ketone side chain is also a target for oxidative degradation. A primary pathway for this is the reaction with hydroxyl radicals (OH•), which are highly reactive species present in the atmosphere and can be generated in biological systems. The OH radical can add to the double bond, leading to the formation of various oxygenated products. Studies on similar α,β-unsaturated ketones have shown that this can lead to the formation of smaller aldehydes and ketones, as well as organic nitrates in the presence of nitrogen oxides. researchgate.netcopernicus.orgcopernicus.org Strong oxidizing agents can cleave the carbon-carbon double bond, resulting in the formation of two carbonyl-containing compounds. libretexts.org

| Oxidizing Agent | Site of Attack | Potential Degradation Products/Metabolites |

| Microbial enzymes | Indole ring | Oxindole, Isatin, Anthranilic acid nih.govnih.gov |

| Hydroxyl radicals (OH•) | Enone side chain | Smaller aldehydes (e.g., acetaldehyde), ketones (e.g., acetone), and other oxygenated products researchgate.netcopernicus.org |

| Strong oxidizing agents (e.g., KMnO4) | Enone side chain | Cleavage products: an indole-containing carboxylic acid and a smaller carboxylic acid libretexts.org |

| Peroxycarboxylic acids | Enone side chain | Epoxides, esters (via Baeyer-Villiger oxidation) libretexts.orgnih.gov |

Advanced Analytical Methodologies for the Study of 5 1h Indol 3 Yl Pent 3 En 2 One

Development and Validation of Chromatographic Methods for Purity, Chirality, and Quantitative Analysis

Chromatographic techniques are fundamental for the separation and quantification of 5-(1H-Indol-3-yl)pent-3-en-2-one. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a well-established method for the analysis of indole (B1671886) derivatives. nih.govnih.gov For this compound, a C18 or C8 column would likely provide effective separation. A typical mobile phase would consist of a gradient elution system using an acidified aqueous solution (e.g., with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724). cetjournal.itmdpi.com Detection is commonly performed using a UV-Vis detector, leveraging the chromophoric nature of the indole ring and the conjugated enone system. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. nih.gov

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Chirality:

Given the potential for chirality in derivatives of this compound, chiral HPLC would be necessary to separate enantiomers. Chiral stationary phases (CSPs) are employed to achieve this separation, allowing for the quantification of enantiomeric excess (ee).

Gas Chromatography (GC):

For volatile derivatives or if the compound can be made volatile through derivatization, GC offers high resolution. A capillary column, such as an HP-5MS, is often used for the separation of indole alkaloids. notulaebotanicae.ronotulaebotanicae.ro The sample, dissolved in a suitable solvent like dichloromethane (B109758), is injected into the heated inlet. notulaebotanicae.ro The temperature of the column is then ramped to facilitate separation. notulaebotanicae.ro

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures and identifying unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the analysis of indole compounds in complex matrices. mdpi.com After separation by HPLC, the analyte is introduced into the mass spectrometer. This technique provides both the retention time from the LC and the mass-to-charge ratio (m/z) from the MS, offering a high degree of specificity. Tandem mass spectrometry (MS/MS) can be used for structural elucidation of impurities by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net Multiple Reaction Monitoring (MRM) mode can be employed for highly sensitive and selective quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another critical technique for impurity profiling, especially for volatile compounds. notulaebotanicae.roresearchgate.netnih.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectra provide a "fingerprint" of each compound, allowing for identification by comparison to spectral libraries or through interpretation of fragmentation patterns. notulaebotanicae.roresearchgate.net For instance, the molecular ion peak would confirm the molecular weight of an impurity, and the fragmentation pattern would offer clues to its structure.

Table 2: Illustrative GC-MS Parameters for Impurity Profiling

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temp. | 280 °C |

| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 m/z |

Advanced Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods are valuable for probing the redox properties of this compound, as the indole nucleus is known to be electroactive. researchgate.net These techniques can provide insights into its reactivity and potential for undergoing oxidation or reduction reactions. nih.govrsc.org

Cyclic Voltammetry (CV):

Cyclic voltammetry is a primary technique used to study the redox behavior of indole derivatives. rsc.org By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of the compound. This information is crucial for understanding its electronic properties and predicting its behavior in redox-driven reactions. The electrochemical oxidation of 3-substituted indoles has been studied, providing a basis for understanding the behavior of the target compound. rsc.org

Other Voltammetric Techniques:

Other voltammetric techniques, such as differential pulse voltammetry and square-wave voltammetry, can offer enhanced sensitivity for quantitative analysis and for studying reaction mechanisms. nih.gov The electrochemical behavior of indole derivatives is often investigated using various voltammetric techniques to understand their potential biological activities. nih.gov

Spectroscopic Techniques for Real-time Reaction Monitoring and Stability Studies

Spectroscopic techniques are essential for monitoring reactions in real-time and for assessing the stability of this compound under various conditions.

UV-Vis Kinetics:

The conjugated system of the enone and the indole ring in this compound results in strong absorption in the UV-visible region. libretexts.orgmasterorganicchemistry.com Changes in the concentration of the compound over time can be monitored by measuring the absorbance at its λmax. masterorganicchemistry.com This is particularly useful for studying reaction kinetics, where the rate of disappearance of the reactant or appearance of a product can be followed. The absorption spectrum of an enone can be influenced by factors such as solvent and the presence of acids or bases. nih.gov

Fluorimetry:

Many indole derivatives exhibit fluorescence, making fluorimetry a highly sensitive technique for their study. mdpi.comresearchgate.netnih.gov The fluorescence properties, including the excitation and emission wavelengths and quantum yield, can be used to monitor changes in the molecule's environment or its structural integrity. nih.govacs.org Stability studies can be conducted by exposing the compound to different conditions (e.g., pH, temperature, light) and measuring the change in fluorescence intensity over time. A decrease in fluorescence could indicate degradation of the compound. researchgate.net

Table 3: Spectroscopic Properties of a Hypothetical Indole Derivative

| Technique | Parameter | Value |

|---|---|---|

| UV-Vis | λmax (in Ethanol) | ~280 nm (π→π), ~320 nm (n→π) |

| Fluorimetry | Excitation λmax | ~285 nm |

| Fluorimetry | Emission λmax | ~350 nm |

Future Directions and Unresolved Challenges in the Research of 5 1h Indol 3 Yl Pent 3 En 2 One

Exploration of Novel Synthetic Routes and Asymmetric Synthesis Strategies

The development of efficient and stereoselective synthetic methods is paramount for the exploration of the biological and material properties of chiral molecules. For 5-(1H-Indol-3-yl)pent-3-en-2-one, which possesses a stereogenic center, the focus is shifting towards asymmetric synthesis to access enantiomerically pure forms.

Future research in this area will likely concentrate on several key strategies:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For instance, an efficient enantioselective organocatalytic method for the synthesis of N-alkylated indoles with α-branched alkyl substituents has been developed via a Michael addition to unsaturated indolyl ketones. acs.orgacs.org This approach, which utilizes chiral catalysts to control the stereochemical outcome, could be adapted for the synthesis of optically active this compound.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have proven to be highly effective catalysts for a variety of asymmetric transformations. A reported synthesis of unnatural indole-based α-amino acid derivatives with high enantioselectivity using a chiral phosphoric acid catalyst highlights the potential of this strategy. nih.gov Applying this catalytic system to the synthesis of this compound could provide a direct route to enantiomerically enriched products. nih.gov

Transition Metal Catalysis: Relay catalysis, combining different transition metals, offers a powerful approach to constructing complex molecular architectures with high stereocontrol. An efficient Rh/Pd relay catalyzed synthesis of 1-indolyl dihydronaphthalenols with excellent enantioselectivity has been described. rsc.orgrsc.org Exploring similar dual catalytic systems could open new pathways to chiral indolyl ketones.

Biocatalysis: The use of enzymes for asymmetric synthesis is a rapidly growing field, offering high selectivity under mild reaction conditions. nih.gov While specific enzymes for the synthesis of this compound have not yet been reported, the broader success of biocatalysis in producing chiral ketones and indole (B1671886) derivatives suggests this is a promising area for future investigation.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Organocatalysis | Metal-free, readily available catalysts, mild reaction conditions. | Catalyst loading, scalability. |

| Chiral Phosphoric Acid Catalysis | High enantioselectivity, broad substrate scope. | Catalyst cost and stability. |

| Transition Metal Catalysis | High catalytic activity, potential for novel transformations. | Metal contamination of products, ligand synthesis. |

| Biocatalysis | High enantioselectivity and regioselectivity, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Deeper Mechanistic Understanding of Complex Reactivity Patterns

The this compound scaffold features multiple reactive sites, including the indole ring, the α,β-unsaturated ketone, and the N-H proton. This complexity gives rise to a rich and varied reactivity profile that is not yet fully understood.

Future research should aim to:

Elucidate Michael Addition Mechanisms: The conjugate addition of nucleophiles to the α,β-unsaturated ketone (Michael addition) is a key reaction of this compound. nih.govresearchgate.netmdpi.comtandfonline.comnih.govwikipedia.orguum.edu.my While various catalysts for this reaction have been reported, a detailed mechanistic understanding of the factors controlling regioselectivity (C-3 versus N-alkylation of the indole) and stereoselectivity is often lacking. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction pathways and transition states involved.

Investigate Pericyclic Reactions: The dienone moiety within the molecule suggests the potential for participation in pericyclic reactions, such as Diels-Alder cycloadditions. Exploring the feasibility and stereochemical outcomes of such reactions would expand the synthetic utility of this compound.

Explore Photochemical Reactivity: The conjugated π-system of this compound makes it a candidate for photochemical transformations. Investigating its behavior under various light conditions could lead to the discovery of novel reaction pathways and the synthesis of unique molecular architectures.

Discovery of Undiscovered Biological Targets and Mechanistic Pathways

Indole derivatives are known to exhibit a wide range of biological activities, and α,β-unsaturated ketones are present in many biologically active natural products. nih.govresearchgate.netchula.ac.thnih.gov The combination of these two pharmacophores in this compound suggests a high potential for discovering novel biological activities.

Future research in this domain should focus on:

Broad Biological Screening: A systematic screening of this compound and its derivatives against a diverse panel of biological targets is warranted. This could include enzymes, receptors, and whole-cell assays for activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netchula.ac.th

Target Identification and Validation: For any identified bioactive compounds, the next critical step will be to identify their specific molecular targets. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational docking studies.

Elucidation of a Mechanism of Action: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its biological effect. This may involve investigating its binding mode, its effect on enzyme kinetics, or its influence on cellular signaling pathways. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially forming covalent bonds with biological nucleophiles like cysteine residues in proteins. nih.govnih.govresearchgate.net This mode of action is a key area for investigation.

Integration into Emerging Technologies (e.g., Artificial Intelligence for Property Prediction, Flow Chemistry)

The integration of emerging technologies can significantly accelerate the research and development process for new chemical entities.

Artificial Intelligence (AI) for Property Prediction: Machine learning and deep learning algorithms can be trained on existing data to predict the biological activities and physicochemical properties of new molecules. stanford.edumdpi.comacs.orgnih.govacs.org By developing quantitative structure-activity relationship (QSAR) models for indole derivatives, it may be possible to predict the bioactivity of novel analogs of this compound, thereby prioritizing synthetic efforts. stanford.edu

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. labogens.comenantia.comamf.chacs.orglonza.com The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production, facilitating further research and development. enantia.comamf.ch

Table 2: Impact of Emerging Technologies on Research

| Technology | Application | Potential Impact |

| Artificial Intelligence | Prediction of bioactivity and physicochemical properties. | Accelerated discovery of lead compounds, reduced cost of screening. |

| Flow Chemistry | Synthesis and process optimization. | Safer, more efficient, and scalable production; improved reproducibility. |

Addressing Scalability and Sustainability in Production

For any compound with potential applications, the ability to produce it on a large scale in a sustainable and cost-effective manner is crucial.

Future efforts should address:

Process Optimization and Scale-Up: Developing a robust and scalable synthesis is a key challenge. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and developing efficient purification methods. The use of flow chemistry can greatly facilitate this process. lonza.com

Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthetic design to minimize the environmental impact of production. beilstein-journals.orgnih.govtandfonline.comtandfonline.comacs.orgresearchgate.netresearchgate.net This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to reduce waste. nih.govtandfonline.com For example, exploring water or other green solvents for the synthesis could significantly improve the sustainability of the process. iieta.org

Q & A

Q. What are the optimized synthetic protocols for 5-(1H-Indol-3-yl)pent-3-en-2-one?

The synthesis of indole-derived compounds like this compound often employs acid-catalyzed condensation reactions. For example, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in ethanol at 80°C for 12 hours, achieving yields of ~70–80% . Key steps include:

- Precursor preparation : Starting with indole derivatives and α,β-unsaturated ketones.

- Reaction monitoring : TLC or HPLC to track intermediate formation.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the structural integrity of this compound validated?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of indole protons (δ 7.0–7.5 ppm) and conjugated enone systems (δ 5.5–6.5 ppm for vinyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 229.110).

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., space group P2/c) and R factors (<0.05) confirm 3D structure .

Q. What are the recommended storage conditions for this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies in NMR signals may arise from dynamic processes (e.g., keto-enol tautomerism). Strategies include:

- Variable-temperature NMR : Identify temperature-dependent shifts (e.g., coalescence at 50°C).

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts and coupling constants .

- Cross-validation : Compare with X-ray data (e.g., bond lengths and angles) to confirm static vs. dynamic structures .

Q. What mechanistic insights exist for the acid-catalyzed synthesis of this compound?

p-TSA catalyzes the formation of this compound via a two-step pathway:

Indole activation : Protonation of the α,β-unsaturated ketone enhances electrophilicity.

Conjugate addition : Indole’s C3 nucleophilic attack followed by dehydration (rate-determining step).

Kinetic studies (Arrhenius plots) suggest an activation energy of ~45 kJ/mol . Isotopic labeling (e.g., O in ketone) can track oxygen migration.

Q. How can computational methods predict the bioactivity of this compound?

- Molecular docking : AutoDock Vina simulates binding to targets like serotonin receptors (5-HT), with binding energies < –8 kcal/mol indicating high affinity .

- ADMET prediction : SwissADME models suggest moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 metabolism .

Q. What crystallographic parameters are critical for resolving its solid-state structure?

Single-crystal X-ray diffraction requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.